5-Hydroxy-1-methylhydantoin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NZ-419 involves the hydroxylation of 1-methylhydantoin. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a similar oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of NZ-419 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure consistency and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction progress .
Chemical Reactions Analysis
Types of Reactions
NZ-419 primarily undergoes oxidation and reduction reactions due to its hydroxyl and imidazolidine functional groups. It can also participate in substitution reactions, particularly nucleophilic substitutions, given the presence of its reactive hydroxyl group .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various hydroxylated and methylated derivatives of NZ-419, which retain the core imidazolidine structure .
Scientific Research Applications
Chemistry: Used as a model compound for studying antioxidant mechanisms and hydroxyl radical scavenging.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored as a therapeutic agent for chronic kidney disease, where it has shown promise in inhibiting the progression of the disease in preclinical studies
Mechanism of Action
NZ-419 exerts its effects primarily through its antioxidant properties. It scavenges hydroxyl radicals, thereby reducing oxidative stress within cells. This action helps in protecting cellular components from oxidative damage. The compound targets pathways involved in oxidative stress response, including the Nrf2 pathway, which regulates the expression of antioxidant proteins .
Comparison with Similar Compounds
Similar Compounds
Creatinine: A precursor to NZ-419, also involved in oxidative stress response.
Methylguanidine: Another creatinine metabolite with antioxidant properties.
Hydroxyurea: Shares similar hydroxyl radical scavenging properties.
Uniqueness of NZ-419
NZ-419 is unique in its dual role as a creatinine metabolite and an intrinsic antioxidant. Its ability to inhibit the progression of chronic kidney disease sets it apart from other similar compounds. Additionally, its specific action on the Nrf2 pathway highlights its potential as a targeted therapeutic agent .
Properties
IUPAC Name |
5-hydroxy-1-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSFNXFLBMJUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004466 | |
Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84210-26-4 | |
Record name | 5-Hydroxy-1-methylhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84210-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-1-methylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084210264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXY-1-METHYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94NJW8HQH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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